molecular formula C18H32N2O4Si B1584312 1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea CAS No. 68959-21-7

1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea

Cat. No. B1584312
CAS RN: 68959-21-7
M. Wt: 368.5 g/mol
InChI Key: HTHSRWGCXUDZTR-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea, also known as TSU-68, is a multi-targeted tyrosine kinase inhibitor that has been studied for its potential use in cancer treatment. It was first synthesized in 2001 and has since been the subject of numerous scientific research studies.

Mechanism Of Action

1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea targets several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). By inhibiting these kinases, 1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea prevents the activation of downstream signaling pathways that promote tumor growth and angiogenesis.

Biochemical And Physiological Effects

In addition to its anti-cancer properties, 1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea has also been shown to have anti-inflammatory and anti-angiogenic effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the formation of new blood vessels.

Advantages And Limitations For Lab Experiments

One advantage of 1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea is its multi-targeted nature, which allows it to simultaneously inhibit multiple signaling pathways involved in cancer growth and progression. However, its potency and specificity can vary depending on the cell type and tumor model being studied, which can limit its effectiveness in certain contexts.

Future Directions

Future research on 1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea could focus on optimizing its potency and specificity, as well as identifying potential biomarkers that could predict its efficacy in different cancer types. Additionally, studies could investigate its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy.

Scientific Research Applications

1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea has been studied for its potential use in the treatment of various types of cancer, including prostate, breast, and lung cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways involved in angiogenesis, apoptosis, and cell cycle regulation.

properties

IUPAC Name

1-(1-phenylethyl)-3-(3-triethoxysilylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O4Si/c1-5-22-25(23-6-2,24-7-3)15-11-14-19-18(21)20-16(4)17-12-9-8-10-13-17/h8-10,12-13,16H,5-7,11,14-15H2,1-4H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHSRWGCXUDZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)NC(C)C1=CC=CC=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276113, DTXSID50887626
Record name 1-(1-phenylethyl)-3-[3-(triethoxysilyl)propyl]urea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urea, N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50887626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea

CAS RN

68959-21-7, 7119-00-8
Record name N-(1-Phenylethyl)-N′-[3-(triethoxysilyl)propyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68959-21-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-(1-phenylethyl)-N'-(3-(triethoxysilyl)propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068959217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(1-phenylethyl)-3-[3-(triethoxysilyl)propyl]urea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urea, N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50887626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-phenylethyl)-3-[3-(triethoxysilyl)propyl]urea
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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